N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-5-11(9-12)17-15(21)13-7-2-3-8-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
KWZDCFVBPIBNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole-First Approach
This method prioritizes early-stage tetrazole ring synthesis on the benzoyl precursor, followed by amide bond formation. Advantages include reduced interference from the methoxyphenyl group during tetrazole cyclization. For example, 2-cyanobenzoic acid undergoes a [3+2] cycloaddition with sodium azide to form 2-(1H-tetrazol-1-yl)benzoic acid, which is subsequently coupled with 3-methoxyaniline.
Amide-First Approach
Here, the benzamide scaffold is constructed before introducing the tetrazole. Starting from 2-nitrobenzoic acid, sequential reduction, tetrazole formation, and amide coupling are performed. While this route avoids harsh conditions post-amide formation, it risks functional group incompatibility during nitro reduction and tetrazole synthesis.
Detailed Synthetic Routes and Reaction Optimization
Synthesis of 2-(1H-Tetrazol-1-yl)Benzoic Acid
Reagents : 2-cyanobenzoic acid, sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).
Conditions : Reflux at 110°C for 24 hours under nitrogen.
Mechanism : The nitrile group undergoes cycloaddition with NaN₃, catalyzed by NH₄Cl, forming the tetrazole ring.
Yield : 72–85% after recrystallization (methanol/water).
Amide Coupling with 3-Methoxyaniline
Reagents : 2-(1H-tetrazol-1-yl)benzoic acid, 3-methoxyaniline, EDC·HCl, DMAP, dichloromethane (DCM).
Conditions : Room temperature, 12 hours.
Mechanism : Carbodiimide-mediated activation of the carboxylic acid facilitates nucleophilic attack by the amine.
Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights :
Formation of N-(3-Methoxyphenyl)Anthranilamide
Reagents : Isatoic anhydride, 3-methoxyaniline, dioxane.
Conditions : Reflux at 100°C for 3 hours.
Mechanism : Nucleophilic ring-opening of isatoic anhydride by the amine yields the anthranilamide.
Yield : 81% after extraction and solvent evaporation.
Preparation of 2-(1H-Tetrazol-1-yl)Benzoyl Chloride
Reagents : 2-(1H-tetrazol-1-yl)benzoic acid, thionyl chloride (SOCl₂).
Conditions : Reflux at 70°C for 2 hours.
Mechanism : SOCl₂ converts the carboxylic acid to its acyl chloride.
Yield : 89–93% after distillation.
Reaction with 3-Methoxyaniline
Reagents : 2-(1H-tetrazol-1-yl)benzoyl chloride, 3-methoxyaniline, triethylamine (TEA), DCM.
Conditions : 0°C to room temperature, 6 hours.
Mechanism : Nucleophilic acyl substitution forms the amide bond.
Yield : 77–82% after recrystallization (ethanol).
Optimization Insights :
-
Base Selection : TEA outperforms pyridine in minimizing HCl-induced tetrazole decomposition.
-
Solvent : DCM provides optimal solubility without competing reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 68–74% | 58–63% | 77–82% |
| Reaction Steps | 2 | 3 | 2 |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
| Functional Group Tolerance | Excellent | Limited | Excellent |
Key Findings:
-
Route 3 offers the highest yield and scalability due to fewer intermediates and robust coupling conditions.
-
Route 2 is less favorable industrially due to low-temperature requirements and multi-step purification.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH<sub>3</sub>) on the phenyl ring undergoes oxidation under specific conditions. For example:
-
Reagent : Potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media.
-
Product : Hydroxyphenyl derivative (N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide).
-
Mechanism : The electron-donating methoxy group facilitates electrophilic aromatic substitution, with oxidation proceeding via radical intermediates or through hydroxylation of the aromatic ring.
| Reaction Component | Details |
|---|---|
| Starting Material | N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide |
| Oxidizing Agent | KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup> |
| Conditions | Heated under reflux in aqueous acidic/alkaline solution |
| Yield | Not explicitly reported; inferred from analogous transformations |
Hydrolysis of the Amide Bond
The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Reagent : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub>.
-
Product : 2-(1H-Tetrazol-1-yl)benzoic acid and 3-methoxyaniline.
-
-
Basic Hydrolysis :
-
Reagent : NaOH or KOH in aqueous ethanol.
-
Product : Sodium/potassium salt of the benzoic acid derivative and 3-methoxyaniline.
-
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, making the amide bond more electrophilic for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.
Substitution at the Tetrazole Ring
The tetrazole moiety (pKa ~4–5) can participate in deprotonation and subsequent alkylation or arylation:
-
Deprotonation :
-
Reagent : Strong bases (e.g., NaH, LDA).
-
Intermediate : Tetrazolide anion.
-
-
Alkylation :
-
Reagent : Alkyl halides (e.g., CH<sub>3</sub>I).
-
Product : N-Alkylated tetrazole derivatives.
-
Example Reaction :
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl ring undergoes electrophilic substitution:
-
Nitration :
-
Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Product : Nitro-substituted derivative at the para or ortho position relative to the methoxy group.
-
-
Sulfonation :
-
Reagent : H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>.
-
Product : Sulfonic acid derivative.
-
Regioselectivity : Directed by the methoxy group’s strong ortho/para-directing effect.
Reduction Reactions
While not explicitly documented, the following reductions are plausible:
-
Nitro Group Reduction (if present in derivatives):
-
Reagent : H<sub>2</sub>/Pd-C or Sn/HCl.
-
Product : Amino-substituted derivative.
-
Mechanistic and Synthetic Considerations
-
Steric Effects : The tetrazole ring’s steric bulk may hinder reactions at the benzamide core.
-
Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving ionic intermediates.
-
Purification : Recrystallization in ethanol or chromatography (silica gel) is commonly employed .
Scientific Research Applications
Medicinal Chemistry
N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit antimicrobial effects against various pathogens. The compound's structure may enhance its efficacy against bacterial strains, potentially leading to new antibiotic agents .
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound show significant cytotoxicity against cancer cell lines. The mechanism may involve the modulation of signaling pathways that regulate cell growth and apoptosis .
- Inflammatory Conditions : The compound has been explored for its potential in treating autoimmune diseases by inhibiting specific kinases involved in inflammatory responses .
Chemical Research
The compound serves as a valuable subject for studies on reaction mechanisms and synthetic methodologies. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
Antimicrobial Activity Study
A study conducted by Kikuchi et al. investigated the antimicrobial properties of tetrazole compounds, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting potential applications in developing new antimicrobial therapies .
Anticancer Efficacy Study
In vitro assays revealed that this compound exhibited potent growth inhibition against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. Further investigations into its mechanism of action are ongoing to elucidate how it induces apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting bacterial enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is versatile, with modifications to the aromatic ring and amide substituents significantly altering biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Tetrazole vs. Heterocyclic Thioethers: Compound 12h () replaces the tetrazole with a chlorobenzooxazolylthio group, demonstrating potent cytotoxicity against HepG2 cells (IC₅₀: 8.2 μM). The tetrazole in the target compound may enhance apoptosis via caspase-3 activation, whereas the thioether in 12h could improve membrane permeability .
- Methoxy Positioning: Rip-B () features a 3,4-dimethoxyphenethyl group, showing high affinity for sigma receptors (Kd: 5.8 nM).
- Amide Substituent Effects: Replacing the 3-methoxyphenyl with a 2-chlorobenzyl group () introduces halogen-based hydrophobicity, which could enhance antimicrobial activity but reduce solubility .
Biological Activity
N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a tetrazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
1. Antimicrobial Activity
Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various tetrazole compounds have shown effectiveness against a range of bacteria and fungi. For example, compounds similar to this compound were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, revealing zones of inhibition indicative of antimicrobial activity .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 47 | Bacillus subtilis | 100 | |
| 47 | Pseudomonas aeruginosa | 125 | |
| 47 | Streptomyces species | 125 |
2. Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by studies indicating that certain derivatives could effectively block cancer cell proliferation .
- Mechanism of Action : The binding affinity of these compounds to specific proteins involved in cancer cell signaling pathways has been investigated. For example, docking simulations suggested that these compounds may interact with the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor growth and metastasis .
3. Other Pharmacological Effects
The pharmacological spectrum of tetrazole derivatives extends beyond antimicrobial and anticancer activities:
- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory properties of tetrazole compounds, suggesting their potential in treating inflammatory diseases through modulation of cytokine release .
- Nrf2 Induction : Certain derivatives have been reported to activate the Nrf2 pathway, which is critical for cellular defense against oxidative stress. This activity was confirmed through assays measuring the induction of NQO1 enzyme activity in cell lines .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- A study evaluated the compound's effectiveness against resistant strains of bacteria, finding it significantly more potent than traditional antibiotics in some cases .
- Another research effort utilized molecular docking to predict the binding interactions between this compound and various enzymes implicated in disease processes, further supporting its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be adjusted to improve yields?
The synthesis of benzamide derivatives often involves coupling reactions between acyl chlorides and amines. For example, in analogous compounds like 2-(cyclohexanecarboxamido)-N-(3-methoxyphenyl)benzamide, General Protocol A (amide coupling using EDCI/HOBt or DCC as coupling agents) achieved yields of 36–90% depending on substituents . Key parameters include solvent choice (e.g., DMF or CH₂Cl₂), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. For tetrazole incorporation, Huisgen 1,3-dipolar cycloaddition ("click chemistry") with azides and alkynes under Cu(I) catalysis is a validated method .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- 1H/13C NMR : Aromatic protons in the methoxyphenyl group typically resonate at δ 6.5–7.5 ppm, with methoxy signals at δ ~3.8 ppm. The tetrazole proton appears as a singlet near δ 9.0–10.0 ppm due to deshielding .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, compound 14 in showed a calculated m/z of 353.1860 and observed 353.1856, validating purity .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For tetrazole-containing analogs, hydrogen-bonding networks between the tetrazole N–H and carbonyl groups are critical for stabilizing crystal packing . Preferential space groups (e.g., P2₁/c) and resolution limits (<0.8 Å) should be reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Core Modifications : Compare bioactivity of the tetrazole moiety against carboxamide or sulfonamide analogs (e.g., replacing tetrazole with triazole in ).
- Substituent Screening : Test derivatives with halogen (Cl, Br), alkyl (Me, Et), or electron-withdrawing groups (NO₂, CF₃) on the phenyl ring to assess electronic effects on target binding .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like RXFP1 (relaxin/insulin-like family peptide receptor), as seen in similar benzamide agonists .
Q. How can contradictory data in solubility or stability studies be resolved?
- pH-Dependent Solubility : Perform solubility assays in buffers (pH 1–10) to identify ionization states affecting solubility. Tetrazoles (pKa ~4–5) may precipitate at neutral pH but dissolve in acidic conditions .
- Accelerated Stability Testing : Use HPLC to monitor degradation under stress (40°C/75% RH, UV light). Oxidative degradation of methoxyphenyl groups can be mitigated with antioxidants like BHT .
Q. What computational strategies predict metabolic pathways or toxicity risks?
- In Silico Metabolism : Tools like GLORY or ADMET Predictor simulate Phase I/II metabolism. The methoxyphenyl group may undergo O-demethylation via CYP3A4, while tetrazoles resist metabolic cleavage .
- Toxicity Profiling : Use Derek Nexus to flag structural alerts (e.g., tetrazole-associated hepatotoxicity in rodents) .
Methodological Guidance
Q. How to optimize reaction conditions for scale-up without compromising purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .
- Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) or recrystallization from EtOAc/hexane mixtures .
Q. What analytical workflows validate batch-to-batch consistency in academic synthesis?
- QC Protocols : Combine 1H NMR (≥95% purity), LC-MS (retention time matching), and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Reference Standards : Cross-check against commercial or in-house spectra (e.g., PubChem CID for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
